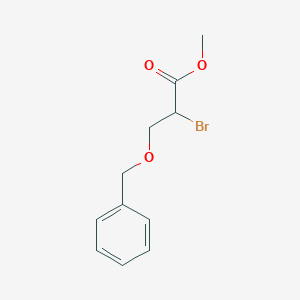

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester typically involves the reaction of 2-bromo-3-hydroxypropanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.

Common reagents used in these reactions include strong bases for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

The synthesis of propanoic acid derivatives often involves the bromination of phenylpropionic acid derivatives. A notable method includes starting from D-phenylalanine and utilizing sodium nitrite in an aqueous solution to produce (R)-2-bromo-3-phenylpropionic acid, which can be further esterified to yield the desired methyl ester .

Pharmaceutical Development

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It has been linked to the development of angiotensin-converting enzyme (ACE) inhibitors, such as Omapatrilat, which are used in treating hypertension and heart failure .

Anticancer Research

Research has indicated that derivatives of propanoic acid can exhibit anticancer properties. For instance, compounds based on phenylpropionic acid have shown potential in disrupting cellular integrity and affecting glucose metabolism, which are critical factors in cancer progression . The specific structural modifications introduced by the bromine and methoxy groups may enhance these biological activities.

Biochemical Studies

The compound is also used in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding metabolic processes and developing new therapeutic strategies .

Case Studies

Wirkmechanismus

The mechanism by which propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester include:

Methyl 3-(benzyloxy)-2-chloropropanoate: Similar structure but with a chlorine atom instead of bromine.

Methyl 3-(benzyloxy)-2-iodopropanoate: Similar structure but with an iodine atom instead of bromine.

Ethyl 3-(benzyloxy)-2-bromopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Biologische Aktivität

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H13BrO3

- Molecular Weight : 287.13 g/mol

This compound features a bromine atom and a phenylmethoxy group, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities including:

- Antimicrobial Activity : Many esters and brominated compounds show significant antimicrobial properties.

- Anticancer Potential : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Compounds with similar functional groups often demonstrate anti-inflammatory activities.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Signaling Modulation : The compound could interfere with cell signaling pathways, affecting processes such as apoptosis and proliferation.

- Reactive Oxygen Species (ROS) Regulation : Similar compounds have been shown to modulate oxidative stress within cells.

Antimicrobial Activity

Studies have shown that brominated compounds often possess enhanced antimicrobial properties. For instance:

Anticancer Studies

Research into the anticancer properties of related compounds indicates potential efficacy against various cancer cell lines:

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| HeLa | Propanoic acid derivative | 15.2 | |

| MCF-7 | Phenylmethoxy compound | 12.5 |

In Vivo Studies

In animal models, the dosage effects of propanoic acid derivatives have been observed:

- Low Doses : Enhanced metabolic activity and reduced tumor growth.

- High Doses : Induction of oxidative stress leading to cellular damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of propanoic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of methyl esters derived from propanoic acid in breast cancer models. The study reported a notable decrease in cell viability at concentrations above 10 µM, highlighting the compound's potential as an anticancer agent.

Eigenschaften

IUPAC Name |

methyl 2-bromo-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWIIBVKXVUCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451844 | |

| Record name | Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113933-16-7 | |

| Record name | Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.